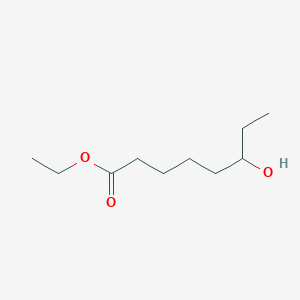

Ethyl 6-hydroxyoctanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H20O3 |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

ethyl 6-hydroxyoctanoate |

InChI |

InChI=1S/C10H20O3/c1-3-9(11)7-5-6-8-10(12)13-4-2/h9,11H,3-8H2,1-2H3 |

InChI Key |

YCKXPIYENJQVCM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCCC(=O)OCC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 6-Hydroxyoctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of ethyl 6-hydroxyoctanoate. The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical industries.

Core Chemical Properties

This compound is an organic compound classified as a hydroxy ester. Its structure consists of an eight-carbon chain (octanoate) with a hydroxyl group at the sixth position and an ethyl ester group at the carboxyl end. This bifunctional nature makes it a valuable intermediate in organic synthesis.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 4066-95-9 | [1][2] |

| Molecular Formula | C₁₀H₂₀O₃ | [1][2] |

| Molecular Weight | 188.26 g/mol | [1] |

| Boiling Point | Data not readily available | |

| Density | Data not readily available | |

| Solubility | Expected to have moderate aqueous solubility due to the hydroxyl group. | [3] |

Synthesis and Experimental Protocols

While detailed, step-by-step synthetic procedures for this compound are not extensively documented in readily available literature, its role as a precursor in the synthesis of other molecules, such as 8-chloro-6-hydroxyoctanoic acid ethyl ester, provides insight into its preparation. A plausible synthetic route involves the reduction of a corresponding ketoester.

Illustrative Experimental Protocol: Reduction of Ethyl 6-Oxooctanoate

The synthesis of this compound can be achieved through the reduction of ethyl 6-oxooctanoate. The following is a generalized protocol based on common chemical reductions.

Materials:

-

Ethyl 6-oxooctanoate

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve ethyl 6-oxooctanoate in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for another 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product may be purified by column chromatography on silica gel.

Spectroscopic Data

Detailed NMR and other spectroscopic data for this compound are not widely published. However, ¹H-NMR and ¹³C-NMR are standard methods for the structural confirmation of this compound. The expected ¹H-NMR spectrum would show characteristic signals for the ethyl group, the methylene protons adjacent to the ester and hydroxyl groups, and the remaining methylene protons in the aliphatic chain.

Biological Activity and Applications

This compound is a key intermediate in the synthesis of more complex and biologically active molecules.[3] Its primary documented application is as a precursor in the synthesis of (R)-lipoic acid, a potent antioxidant.[3] The chirality of the hydroxyl group at the C-6 position is crucial for the stereoselective synthesis of the target active pharmaceutical ingredient.

The compound is also of interest in the study of enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases and carbonyl reductases for the production of chiral alcohols from ketones.[3]

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound from its corresponding ketoester.

Caption: A generalized workflow for the synthesis of this compound.

Structure-Function Relationship

The following diagram illustrates the relationship between the key functional groups of this compound and its chemical reactivity and applications.

References

An In-depth Technical Guide to Ethyl 6-hydroxyhexanoate (CAS: 5299-60-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-hydroxyhexanoate (CAS number 5299-60-5), a versatile bifunctional molecule with applications in organic synthesis, fragrance formulation, and as a potential building block in the development of bioactive compounds. This document consolidates its chemical and physical properties, detailed spectral analysis, and established synthesis protocols. Particular emphasis is placed on its role as a synthon for more complex molecules relevant to pharmaceutical and life sciences research.

Chemical and Physical Properties

Ethyl 6-hydroxyhexanoate is a clear, colorless liquid at room temperature. Its bifunctional nature, possessing both a hydroxyl group and an ethyl ester, makes it a valuable intermediate in various chemical transformations. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Ethyl 6-hydroxyhexanoate

| Property | Value | Reference(s) |

| CAS Number | 5299-60-5 | [1] |

| Molecular Formula | C₈H₁₆O₃ | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| Density | 0.985 g/mL at 25 °C | [2] |

| Boiling Point | 127-128 °C at 12 mmHg | [2] |

| Refractive Index | n20/D 1.437 | [2] |

| Appearance | Colorless liquid | [3] |

| Solubility | Soluble in common organic solvents. | |

| SMILES | CCOC(=O)CCCCCO | [4] |

| InChI | InChI=1S/C8H16O3/c1-2-11-8(10)6-4-3-5-7-9/h9H,2-7H2,1H3 | [1] |

| InChIKey | HYXRUZUPCFVWAH-UHFFFAOYSA-N | [1] |

Spectral Data and Analysis

Detailed spectral analysis is crucial for the unambiguous identification and quality control of Ethyl 6-hydroxyhexanoate. The following sections provide an interpretation of its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of Ethyl 6-hydroxyhexanoate exhibits characteristic signals corresponding to the protons in its structure. The chemical shifts are influenced by the electronic environment of each proton. A detailed assignment of the proton signals is provided in Table 2.

Table 2: ¹H NMR Spectral Data for Ethyl 6-hydroxyhexanoate (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

| 3.64 | Triplet | 2H | HO-CH₂ - |

| 2.29 | Triplet | 2H | -CH₂ -C(=O)O- |

| 1.55 - 1.70 | Multiplet | 4H | -CH₂-CH₂ -CH₂-C(=O)O- and HO-CH₂-CH₂ - |

| 1.35 - 1.45 | Multiplet | 2H | -CH₂-CH₂ -CH₂- |

| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.5 (broad) | Singlet | 1H | -OH |

Note: The chemical shift of the hydroxyl proton can vary depending on concentration and solvent.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The assignments for the carbon signals of Ethyl 6-hydroxyhexanoate are presented in Table 3.

Table 3: ¹³C NMR Spectral Data for Ethyl 6-hydroxyhexanoate (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 173.8 | C =O (Ester) |

| 62.5 | HO-C H₂- |

| 60.2 | -O-C H₂-CH₃ |

| 34.3 | -C H₂-C(=O)O- |

| 32.4 | HO-CH₂-C H₂- |

| 25.4 | -CH₂-C H₂-CH₂-C(=O)O- |

| 24.6 | -CH₂-C H₂-CH₂- |

| 14.2 | -O-CH₂-C H₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Ethyl 6-hydroxyhexanoate displays characteristic absorption bands corresponding to its functional groups. A summary of the key vibrational frequencies and their assignments is provided in Table 4.

Table 4: FTIR Spectral Data for Ethyl 6-hydroxyhexanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (hydroxyl group) |

| 2935, 2860 | Strong | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester carbonyl) |

| 1180 | Strong | C-O stretch (ester) |

| 1060 | Strong | C-O stretch (hydroxyl group) |

Experimental Protocols

The synthesis of Ethyl 6-hydroxyhexanoate is most commonly achieved through the ring-opening of ε-caprolactone. Two effective methods are detailed below.

Acid-Catalyzed Ethanolysis of ε-Caprolactone

This method involves the acid-catalyzed ring-opening of ε-caprolactone with ethanol.

Experimental Workflow: Acid-Catalyzed Synthesis

Caption: Workflow for the acid-catalyzed synthesis of Ethyl 6-hydroxyhexanoate.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ε-caprolactone (1 equivalent) and absolute ethanol (10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure Ethyl 6-hydroxyhexanoate. A two-step preparation of ethyl 6-hydroxyhexanoate via hydrolysis of e-caprolactone has been reported[2][5].

Lipase-Catalyzed Ethanolysis of ε-Caprolactone

Enzymatic synthesis offers a milder and more selective alternative to acid catalysis. Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are effective catalysts for this transformation.

Experimental Workflow: Lipase-Catalyzed Synthesis

Caption: Workflow for the lipase-catalyzed synthesis of Ethyl 6-hydroxyhexanoate.

Procedure:

-

Reaction Setup: In a screw-capped vial, dissolve ε-caprolactone (1 equivalent) in ethanol (5-10 equivalents).

-

Enzyme Addition: Add immobilized lipase (e.g., 10-20% by weight of ε-caprolactone).

-

Reaction: Incubate the mixture at a controlled temperature (typically 40-60 °C) with gentle shaking for 24-72 hours. Monitor the conversion by GC analysis.

-

Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.

-

Purification: Remove the excess ethanol under reduced pressure to yield the product. Further purification can be achieved by column chromatography if necessary. Ultrasonic irradiation has been shown to greatly improve the Candida antarctica lipase B mediated ring opening polymerization of ε-caprolactone[6].

Applications in Research and Drug Development

Ethyl 6-hydroxyhexanoate serves as a valuable and versatile building block in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity.

Synthon for Bioactive Molecules

The bifunctional nature of Ethyl 6-hydroxyhexanoate allows for selective modification at either the hydroxyl or the ester group. This makes it a useful starting material for the synthesis of a variety of compounds, including:

-

Prostaglandin Analogs: The six-carbon chain with a terminal hydroxyl group can be a key fragment in the synthesis of certain prostaglandin analogs, which are potent bioactive lipids with diverse physiological effects[7].

-

Macrolide Antibiotics: The hydroxy ester functionality can be incorporated into the synthesis of macrolide skeletons, a class of antibiotics that inhibit bacterial protein synthesis[8][9].

-

Prodrugs: Ethyl 6-hydroxyhexanoate is suitable for use in the synthesis of series of model phenol carbonate ester prodrugs having fatty acid-like structures[2][5]. The hydroxyl group can be used to attach a drug molecule, while the ester can be designed for controlled release.

Logical Relationship: Ethyl 6-hydroxyhexanoate as a Versatile Synthon

Caption: Versatility of Ethyl 6-hydroxyhexanoate in the synthesis of bioactive molecules.

Role in Drug Delivery Systems

While Ethyl 6-hydroxyhexanoate itself is not typically a primary component of drug delivery systems, its derivatives play a significant role. For instance, 2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate, a related compound, exhibits biocompatibility and can form nanoparticles for controlled drug delivery[10]. This highlights the potential of using Ethyl 6-hydroxyhexanoate as a starting material for creating novel biocompatible and biodegradable polymers for drug encapsulation and release.

Safety and Handling

Ethyl 6-hydroxyhexanoate is considered to be an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Ethyl 6-hydroxyhexanoate is a valuable and versatile chemical intermediate with established synthetic routes and well-characterized spectral properties. Its bifunctionality makes it an attractive starting material for the synthesis of a wide range of more complex molecules. For researchers and professionals in drug development, Ethyl 6-hydroxyhexanoate offers potential as a key building block for the creation of novel therapeutic agents and drug delivery systems. Further exploration of its utility in the synthesis of diverse bioactive scaffolds is a promising area for future research.

References

- 1. Ethyl 6-hydroxyhexanoate | C8H16O3 | CID 357781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-ヒロドキヘキサン酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Ethyl 6-Hydroxyhexanoate | 5299-60-5 | FAA29960 [biosynth.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Ultrasound assisted lipase catalyzed synthesis of poly-6-hydroxyhexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The macrolide antibiotic renaissance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Buy 2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate | 36890-68-3 [smolecule.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 6-Hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethyl 6-hydroxyhexanoate. The information is curated for professionals in research and development who require precise data and standardized experimental protocols. This document summarizes key quantitative data, details the methodologies for their determination, and provides a visual representation of a standard experimental workflow.

Core Physical and Chemical Properties

Ethyl 6-hydroxyhexanoate is a colorless liquid with a fruity odor, often used as a flavoring agent and in the synthesis of other organic compounds.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₃ | [2][3][4][5][6] |

| Molecular Weight | 160.21 g/mol | [2][3][5][6] |

| Appearance | Colorless to almost colorless clear liquid | [4][5] |

| Density | 0.985 g/mL at 25 °C | [1][2][7][8] |

| Boiling Point | 127-128 °C at 12 mmHg | [1][2][7][8] |

| Refractive Index | n20/D 1.437 | [1][2][7][8] |

| Flash Point | > 230 °F (> 110 °C) | [1][7] |

| Predicted pKa | 15.15 ± 0.10 | [4] |

Experimental Protocols for Property Determination

The following sections detail the standardized experimental methodologies for determining the key physical properties of liquid compounds like ethyl 6-hydroxyhexanoate.

The density of a liquid can be determined using several gravimetric procedures. The most common methods are the pycnometer method and the buoyancy technique.[9]

-

Pycnometer Method:

-

A pycnometer, which is a glass flask with a precisely defined volume, is first weighed while empty, clean, and dry.[9]

-

The pycnometer is then filled with the liquid sample (ethyl 6-hydroxyhexanoate), ensuring no air bubbles are trapped.

-

The filled pycnometer is weighed again.[9]

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[9]

-

Temperature control is crucial as density is temperature-dependent.[10]

-

-

Buoyancy Method (Archimedes' Principle):

-

This method involves weighing a reference object of a known volume (like a glass sinker) both in air and then while fully submerged in the liquid sample.[9]

-

The apparent loss in weight of the object when submerged is equal to the weight of the fluid it displaces.[9]

-

The density of the liquid is calculated from the apparent weight loss and the known volume of the reference object.

-

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11] For small sample volumes, the capillary method is commonly employed.[12]

-

Capillary Method:

-

A small amount of the liquid sample is placed in a small test tube (e.g., a fusion tube).[13]

-

A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[12][13]

-

The test tube is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a modern melting point apparatus with a heating block.[13][14]

-

As the temperature rises, the air trapped in the capillary tube expands and escapes.[12]

-

When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor replaces the air.[12]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[12][13] This indicates that the vapor pressure inside the capillary is equal to the external atmospheric pressure.

-

Caption: Experimental workflow for determining the boiling point using the capillary method.

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a fundamental physical property for identifying and characterizing liquids.

-

Abbe Refractometer Method:

-

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[15]

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and locked. A light source illuminates the sample.

-

While looking through the eyepiece, the control knobs are adjusted to bring the boundary line between the light and dark regions into the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The measurement is temperature-dependent, so the temperature of the prisms should be controlled and recorded, typically at 20 °C.

-

Solubility provides information about the presence of polar functional groups and the overall polarity of a molecule.[16] A systematic approach is used to classify a compound's solubility in various solvents.

-

General Qualitative Procedure:

-

Water Solubility: A small, measured amount of the compound (e.g., 25 mg or 0.05 mL) is added to a test tube containing a set volume of water (e.g., 0.75 mL).[16] The tube is shaken vigorously. If the compound dissolves, it is classified as water-soluble. The presence of both a hydroxyl (-OH) and an ester group in ethyl 6-hydroxyhexanoate suggests it may have some water solubility.

-

Solubility in Aqueous Acid/Base: For water-insoluble compounds, solubility is tested in 5% aqueous solutions of sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), and hydrochloric acid (HCl).[16][17]

-

Solubility in Organic Solvents: Solubility in a non-polar solvent like diethyl ether can also be tested to provide further information on the compound's polarity.[16]

-

References

- 1. Page loading... [guidechem.com]

- 2. Ethyl 6-hydroxyhexanoate 97 5299-60-5 [sigmaaldrich.com]

- 3. Ethyl 6-hydroxyhexanoate | C8H16O3 | CID 357781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. 5299-60-5 CAS MSDS (Ethyl 6-Hydroxyhexanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. alkalisci.com [alkalisci.com]

- 9. mt.com [mt.com]

- 10. uoanbar.edu.iq [uoanbar.edu.iq]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. Video: Boiling Points - Procedure [jove.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. pubs.aip.org [pubs.aip.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. www1.udel.edu [www1.udel.edu]

Spectroscopic Data for Ethyl 6-hydroxyoctanoate Currently Unavailable in Publicly Accessible Databases

Extensive searches for spectroscopic data (NMR, IR, and MS) and detailed experimental protocols for ethyl 6-hydroxyoctanoate have not yielded specific results for this compound. Publicly available chemical databases and scientific literature predominantly contain information for a related compound, ethyl 6-hydroxyhexanoate.

This lack of readily available information suggests that the full spectroscopic characterization of this compound may not be published in easily accessible sources. Researchers, scientists, and drug development professionals seeking this specific data may need to perform their own synthesis and characterization of the compound.

For reference and comparative purposes, spectroscopic data for the closely related analogue, ethyl 6-hydroxyhexanoate , is available. It is important to note that while structurally similar, the spectral data for ethyl 6-hydroxyhexanoate will differ from that of this compound due to the difference in the length of the carbon chain.

Alternative: Spectroscopic Data for Ethyl 6-hydroxyhexanoate

While specific data for the requested octanoate is unavailable, the following provides an example of the type of data that would be collected, using its hexanoate analogue.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of ethyl 6-hydroxyhexanoate would provide information on the chemical environment of the hydrogen atoms in the molecule.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum would indicate the number of unique carbon environments and their chemical shifts.

IR (Infrared) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present, such as the hydroxyl (-OH) and ester (C=O) groups. For a hydroxy ester like ethyl 6-hydroxyhexanoate, key peaks would be expected around:

-

~3400 cm⁻¹ (broad): O-H stretch of the alcohol.

-

~2935 cm⁻¹: C-H stretch of the alkyl chain.

-

~1730 cm⁻¹: C=O stretch of the ester.

-

~1250 cm⁻¹: C-O stretch of the ester.

MS (Mass Spectrometry)

Mass spectrometry would provide the molecular weight of the compound and information about its fragmentation pattern, aiding in structure elucidation.

Experimental Protocols

The general experimental protocols for obtaining this type of spectroscopic data are standardized:

-

NMR Spectroscopy: A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are then acquired.

-

IR Spectroscopy: A small amount of the neat liquid sample is placed on the crystal of an ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectrometer, and the spectrum is recorded.

-

Mass Spectrometry: The sample is introduced into a mass spectrometer (e.g., via GC-MS or direct infusion ESI-MS) to determine its mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

An In-Depth Technical Guide to the 1H NMR Spectrum of Ethyl 6-Hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 6-hydroxyhexanoate. This document outlines the expected spectral data, a detailed experimental protocol for its acquisition, and the molecular structure with corresponding proton assignments. This guide is intended to be a valuable resource for researchers and professionals involved in chemical synthesis and characterization.

Molecular Structure and Proton Environments

Ethyl 6-hydroxyhexanoate possesses a linear six-carbon chain with an ethyl ester at one terminus and a primary alcohol at the other. The structure presents seven distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The hydrogens on the methylene groups of the hexanoate chain are diastereotopic, but at typical magnetic field strengths, they often appear as simple multiplets due to free rotation around the carbon-carbon bonds.

Below is a diagram illustrating the molecular structure of ethyl 6-hydroxyhexanoate with each unique proton environment labeled.

Caption: Molecular structure of ethyl 6-hydroxyhexanoate with proton environments labeled 'a' through 'g'.

¹H NMR Spectral Data

The ¹H NMR spectrum of ethyl 6-hydroxyhexanoate is typically recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The expected spectral data, based on analysis of analogous compounds and general principles of NMR spectroscopy, is summarized in the table below.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| a | ~1.25 | Triplet | 3H | ~7.1 | -O-CH₂-CH₃ |

| b | ~4.12 | Quartet | 2H | ~7.1 | -O-CH₂ -CH₃ |

| c | ~2.30 | Triplet | 2H | ~7.5 | -CH₂ -C(=O)O- |

| d | ~1.65 | Multiplet | 2H | - | -CH₂-CH₂ -CH₂-C(=O)O- |

| e | ~1.40 | Multiplet | 2H | - | HO-CH₂-CH₂-CH₂ - |

| f | ~1.57 | Multiplet | 2H | - | HO-CH₂-CH₂ -CH₂- |

| g | ~3.64 | Triplet | 2H | ~6.5 | HO-CH₂ -CH₂- |

| OH | Variable | Singlet (broad) | 1H | - | -OH |

Note: The chemical shift of the hydroxyl proton (OH) is variable and depends on concentration, temperature, and solvent. The multiplets for protons d, e, and f may overlap.

Experimental Protocols

Synthesis of Ethyl 6-Hydroxyhexanoate

A common method for the synthesis of ethyl 6-hydroxyhexanoate is the acid-catalyzed ring-opening of ε-caprolactone with ethanol.

Materials:

-

ε-caprolactone

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

To a round-bottom flask containing anhydrous ethanol, add ε-caprolactone.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

The reaction mixture is then heated under reflux for several hours.

-

After cooling to room temperature, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude ethyl 6-hydroxyhexanoate.

-

The product can be further purified by vacuum distillation.

The following diagram outlines the general workflow for the synthesis of ethyl 6-hydroxyhexanoate.

Technical Guide: ¹³C NMR Spectroscopy of Ethyl 6-Hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for ethyl 6-hydroxyhexanoate. The information is tailored for professionals in research and development who require detailed spectral information and experimental context.

Introduction

Ethyl 6-hydroxyhexanoate is a bifunctional organic molecule containing both a hydroxyl and an ethyl ester functional group. This structure makes it a valuable building block in the synthesis of various polymers, fragrances, and pharmaceutical intermediates. Accurate characterization of this compound is crucial, and ¹³C NMR spectroscopy is a primary analytical technique for confirming its structure and purity. This guide presents the ¹³C NMR data, a detailed experimental protocol for its acquisition, and a structural visualization to aid in spectral assignment.

Chemical Structure and Carbon Numbering

The chemical structure of ethyl 6-hydroxyhexanoate is presented below, with each carbon atom systematically numbered to facilitate the assignment of ¹³C NMR signals.

An In-depth Technical Guide to the Mass Spectrum of Ethyl 6-Hydroxyoctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of ethyl 6-hydroxyoctanoate, a molecule of interest in various research and development contexts. The information presented herein is essential for the structural elucidation and analytical characterization of this compound and related substances.

Introduction

This compound (C₁₀H₂₀O₃, Molecular Weight: 188.26 g/mol ) is a bifunctional molecule containing both an ester and a hydroxyl group. Understanding its mass spectrometric behavior is crucial for its identification and quantification in complex matrices. This guide will focus on the fragmentation patterns observed under electron ionization (EI), a common and informative mass spectrometry technique.[1] EI is considered a "hard" ionization method that induces significant fragmentation, providing a detailed fingerprint of the molecule's structure.[1]

Predicted Mass Spectrum Data

The mass spectrum of this compound is characterized by a series of fragment ions resulting from specific bond cleavages. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 188. While it may be of low intensity or even absent in some EI spectra of aliphatic compounds, its observation confirms the molecular weight.[2] The most prominent peaks arise from characteristic fragmentation pathways of esters and alcohols.

| m/z | Proposed Fragment Ion | Formula | Description of Loss | Relative Abundance |

| 188 | [CH₃(CH₂)₂(CHOH)(CH₂)₄COOCH₂CH₃]⁺ | [C₁₀H₂₀O₃]⁺ | Molecular Ion | Low |

| 170 | [M - H₂O]⁺ | [C₁₀H₁₈O₂]⁺ | Loss of water (dehydration) from the hydroxyl group | Moderate |

| 143 | [M - OCH₂CH₃]⁺ | [C₈H₁₅O₂]⁺ | α-cleavage: loss of the ethoxy radical | Moderate |

| 115 | [CH₂(CH₂)₂(CHOH)(CH₂)₄]⁺ | [C₈H₁₅O]⁺ | Cleavage at the ester group | Moderate to High |

| 101 | [HO(CH₂)₄COOCH₂CH₃]⁺ | [C₅H₉O₃]⁺ | Cleavage of the alkyl chain | Moderate |

| 88 | [CH₂(CHOH)COOCH₂CH₃]⁺ | [C₄H₈O₃]⁺ | McLafferty Rearrangement | High (often the base peak) |

| 73 | [COOCH₂CH₃]⁺ | [C₃H₅O₂]⁺ | Ester functional group fragment | Moderate |

| 45 | [OCH₂CH₃]⁺ | [C₂H₅O]⁺ | Ethoxy ion | Moderate |

| 43 | [CH₃CH₂CO]⁺ | [C₃H₃O]⁺ | Acylium ion from McLafferty rearrangement product | High |

| 29 | [CH₂CH₃]⁺ | [C₂H₅]⁺ | Ethyl group | Moderate |

Key Fragmentation Pathways

The fragmentation of this compound under electron ionization is primarily governed by the functional groups present: the ethyl ester and the secondary alcohol.

-

α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group of the ester. The loss of the ethoxy radical (•OCH₂CH₃) results in an acylium ion at m/z 143.

-

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen.[3][4] A six-membered transition state leads to the elimination of a neutral alkene (ethylene in the case of the ester) and the formation of a resonance-stabilized enol radical cation. For this compound, this is predicted to be a major fragmentation pathway, potentially leading to the base peak at m/z 88.

-

Dehydration: The hydroxyl group can readily lose a molecule of water (18 Da), leading to a peak at m/z 170.[2][3] This is a common fragmentation for alcohols.

-

Alkyl Chain Cleavage: Fragmentation can occur along the hydrocarbon chain, leading to a series of peaks separated by 14 Da (corresponding to CH₂ groups).[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for obtaining the mass spectrum of this compound.

4.1. Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

4.2. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an electron ionization source is required.[1]

4.3. GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

4.4. MS Conditions:

-

Ionization Mode: Electron Ionization (EI).[1]

-

Electron Energy: 70 eV.[1]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

4.5. Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern and compare it to the predicted data and library spectra if available.

Visualization of Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways of this compound.

Caption: Primary fragmentation pathways of this compound.

Caption: Detailed mechanism of the McLafferty rearrangement.

References

An In-depth Technical Guide to the Safe Handling of Ethyl 6-Hydroxyoctanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and relevant biological context of ethyl 6-hydroxyoctanoate (CAS No. 4066-95-9). The information is intended to support laboratory research and development activities by providing clear, actionable safety protocols and summarizing key physicochemical and toxicological data. Due to the limited availability of data for this specific compound, information from structurally similar molecules has been included where relevant, with appropriate notations.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 4066-95-9 | AK Scientific[1], Protheragen[2][3] |

| Molecular Formula | C10H20O3 | AK Scientific[1] |

| Molecular Weight | 188.26 g/mol | AK Scientific[1] |

Toxicological and Safety Data

| Hazard Category | GHS Classification | Precautionary Statements |

| Skin Corrosion/Irritation | Category 2 (Predicted) | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A (Predicted) | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Predicted) | H335: May cause respiratory irritation. |

Note: The GHS classifications are based on predictions for structurally similar compounds and have not been definitively established for this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Appropriate personal protective equipment and engineering controls are paramount to ensure the safe handling of this compound in a laboratory setting.

| Control | Specification |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear nitrile or other chemically resistant gloves. A lab coat should be worn at all times. |

| Respiratory Protection | Not typically required if work is conducted in a fume hood. If vapors or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

Experimental Protocols

General Handling and Storage

A standardized workflow for the handling and storage of this compound is depicted in the following diagram. Adherence to this protocol will minimize exposure and ensure the stability of the compound.

Protocol for General Handling:

-

Preparation: Before handling, ensure you are wearing the appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Prepare the work area in a well-ventilated chemical fume hood.

-

Dispensing: When weighing or measuring the liquid, do so in the fume hood. Avoid splashing.

-

Reaction Setup: If using in a reaction, add the compound to the reaction vessel slowly. If the reaction is exothermic, take appropriate precautions to control the temperature.

-

Post-Reaction: After the experiment is complete, quench any reactive materials and follow proper waste disposal procedures.

-

Cleaning: Clean all glassware thoroughly.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).

-

Collection: Place the absorbent material into a sealed, labeled container for proper disposal.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention. |

Biological Context: Fatty Acid Ester Metabolism

While specific signaling pathways involving this compound have not been elucidated, as a fatty acid ester, it is presumed to be metabolized through general fatty acid metabolic pathways. The cellular uptake of fatty acids is followed by their esterification to coenzyme A (CoA), forming fatty acyl-CoAs. These can then be either broken down for energy or used in the synthesis of more complex lipids.[4] Acyl-CoA thioesterases are enzymes that can hydrolyze fatty acyl-CoAs back to free fatty acids and CoA.[4] In some microbial systems, fatty acid ethyl esters (FAEEs) can be produced from acyl-CoA and ethanol through a transesterification reaction catalyzed by a wax ester synthase.[5]

The following diagram illustrates a generalized pathway for the biosynthesis of wax esters, a class of compounds to which this compound is related.

This pathway shows that fatty acyl-CoA is a central precursor which can be reduced to a fatty alcohol by fatty acyl-CoA reductase.[6] The fatty alcohol can then be condensed with another molecule of fatty acyl-CoA by a wax synthase to form a wax ester.[6]

Disposal Considerations

All waste containing this compound should be treated as chemical waste. Dispose of the material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier and follow all institutional safety guidelines.

References

- 1. 4066-95-9 this compound AKSci 8922FQ [aksci.com]

- 2. Empagliflozin Impurity 139 - Protheragen [protheragen.ai]

- 3. Docetaxel Impurity 72 - Protheragen [protheragen.ai]

- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Ethyl 6-Hydroxyoctanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of ethyl 6-hydroxyoctanoate in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document provides a comprehensive overview of the predicted solubility based on the compound's molecular structure, a detailed experimental protocol for determining its solubility, and a framework for data presentation. This guide is intended to equip researchers with the necessary information to assess and experimentally determine the solubility of this compound for applications in drug development and other scientific research.

Introduction and Predicted Solubility Profile

This compound is an organic molecule possessing both polar and non-polar characteristics. Its structure includes a hydrophilic hydroxyl (-OH) group and a polar ester (-COO-) group, along with a moderately long hydrophobic octyl carbon chain. This amphiphilic nature dictates its solubility in various organic solvents based on the principle of "like dissolves like".

-

Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile): The presence of the hydroxyl and ester groups, which can participate in hydrogen bonding and dipole-dipole interactions, suggests that this compound will exhibit good solubility in polar protic and aprotic solvents. Shorter-chain alcohols are expected to be effective solvents.

-

Moderately Polar Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are also expected to be good solvents for this compound, as they can interact with the ester and hydroxyl moieties while also accommodating the non-polar alkyl chain.

-

Non-polar Solvents (e.g., Hexane, Toluene, Cyclohexane): The solubility in non-polar solvents is anticipated to be lower than in polar solvents. While the octyl chain has an affinity for non-polar environments, the polar functional groups will limit its miscibility.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data. It is recommended to determine solubility at a standard temperature (e.g., 25°C) and to note any significant temperature dependencies.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Acetonitrile | ||||

| Toluene | ||||

| Hexane | ||||

| Other |

Experimental Protocol for Solubility Determination

The following protocol outlines the widely accepted "shake-flask" method for determining the thermodynamic solubility of a liquid solute, like this compound, in an organic solvent. This can be followed by gravimetric analysis for quantification.[1][2][3][4][5][6]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The excess solute is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25°C ± 0.5°C).

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a period to let the undissolved solute settle.

-

To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a moderate speed.

-

-

Sample Collection:

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant (the saturated solution) using a calibrated pipette or syringe. To avoid disturbing the excess solute, it is best to take the sample from the upper portion of the liquid.

-

Filter the collected sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step removes any remaining undissolved micro-droplets.

-

3.3. Gravimetric Quantification

-

Solvent Evaporation:

-

Place the evaporating dish containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a gentle stream of nitrogen can be used to facilitate evaporation, followed by drying in a desiccator.

-

-

Mass Determination:

3.4. Calculation of Solubility

-

Solubility in g/100 mL:

-

Solubility = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of sample taken in mL) * 100

-

-

Solubility in mol/L:

-

First, calculate the mass of the solute as above.

-

Moles of solute = (Mass of solute in g) / (Molar mass of this compound)

-

Solubility = (Moles of solute) / (Volume of sample taken in L)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Commercial Sourcing and Experimental Applications of Ethyl 6-Hydroxyhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 6-hydroxyhexanoate is a versatile bifunctional molecule of significant interest in chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. Its linear C6 backbone incorporates both a terminal hydroxyl group and an ethyl ester, making it a valuable building block for a variety of chemical transformations. This guide provides an in-depth overview of commercial suppliers for this reagent, its key chemical applications, and detailed experimental protocols for its use.

Commercial Supplier Analysis

The procurement of high-quality ethyl 6-hydroxyhexanoate is critical for reproducible research and development. A survey of prominent chemical suppliers reveals variations in purity, available quantities, and pricing. The following table summarizes the offerings from several key vendors to facilitate direct comparison.

| Supplier | Product Number(s) | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich (MilliporeSigma) | 374806 | 97% | 10 g, 50 g | $49.10 (10 g), $158.00 (50 g) |

| TCI America (dist. by Fisher Scientific) | E13055G | ≥95.0% | 5 g | $171.00[1] |

| MOLNOVA | M37399 | 98% (HPLC) | 10 mg - 1 g | $30 (10 mg) - $305 (1 g)[2][3] |

| Lab Pro Inc. | E1305-5G, E1305-25G | Min. 95.0% (GC) | 5 g, 25 g | Price not listed[4] |

| Adva Tech Group Inc. | LGC-TRC-E918970-10G | Inquire for purity | 10 g | $106.09[5] |

| Santa Cruz Biotechnology | sc-275133 | Inquire for purity | Inquire for quantities | Inquire for price |

Key Experimental Protocols

Ethyl 6-hydroxyhexanoate is a valuable starting material for a range of chemical syntheses. Below are detailed methodologies for some of its common applications.

Synthesis of Ethyl 6-acetoxyhexanoate

This procedure details the acetylation of the terminal hydroxyl group of ethyl 6-hydroxyhexanoate to yield the corresponding acetate ester, a compound with applications in fragrance chemistry.[6][7]

Materials:

-

Ethyl 6-hydroxyhexanoate

-

Acetic anhydride

-

Pyridine

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 6-hydroxyhexanoate in an excess of pyridine.

-

Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 6-acetoxyhexanoate.

-

The product can be further purified by silica gel chromatography.

Preparation of Ethyl 6-(trifluoromethylsulfonyloxy)hexanoate for Alkyl Triflate Synthesis

The conversion of the hydroxyl group to a triflate is an effective method for creating an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.[8][9]

Materials:

-

Ethyl 6-hydroxyhexanoate

-

Trifluoromethanesulfonic anhydride (Tf2O)

-

Pyridine or a non-nucleophilic base (e.g., 2,6-lutidine)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve ethyl 6-hydroxyhexanoate in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (or 2,6-lutidine) to the solution.

-

Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

-

Quench the reaction by the addition of cold water.

-

Separate the organic layer and wash it sequentially with cold 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature to yield the crude ethyl 6-(trifluoromethylsulfonyloxy)hexanoate. The product is often used immediately in the next step without further purification due to its potential instability.

Visualizing Experimental Workflows and Chemical Logic

To further clarify the processes involved in the procurement and application of ethyl 6-hydroxyhexanoate, the following diagrams illustrate key workflows and relationships.

References

- 1. Ethyl 6-Hydroxyhexanoate 95.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. molnova.com:443 [molnova.com:443]

- 3. Ethyl 6-hydroxyhexanoate | 5299-60-5 | MOLNOVA [molnova.com]

- 4. labproinc.com [labproinc.com]

- 5. advatechgroup.com [advatechgroup.com]

- 6. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]

- 7. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]

- 8. researchgate.net [researchgate.net]

- 9. A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Comprehensive Guide to Ethyl 6-Hydroxyhexanoate and its Chemical Identifiers

For researchers, scientists, and professionals in drug development, precise molecular identification is paramount. This document provides a detailed overview of Ethyl 6-hydroxyhexanoate, a versatile ethyl ester, including its various synonyms and key identifiers to ensure accurate communication and sourcing in a research and development setting.

Nomenclature and Synonyms

Ethyl 6-hydroxyhexanoate is known by several names across different chemical databases and suppliers. Understanding these synonyms is crucial for exhaustive literature searches and procurement. The compound's systematic and common names are rooted in its chemical structure: a six-carbon chain (hexanoic acid) with a hydroxyl group at the sixth carbon and an ethyl ester group.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 6-hydroxyhexanoate .[1] Beyond this formal designation, a variety of other terms are used interchangeably.

Common Synonyms and Identifiers:

-

Systematic Variations:

-

Trivial and Common Names:

-

Alternative Nomenclatures:

-

Product and Database Identifiers:

Chemical Abstracts Service (CAS) Registry Number

The most reliable method for identifying a chemical substance is its CAS Registry Number. For Ethyl 6-hydroxyhexanoate, the CAS number is 5299-60-5 .[1][2][3][4][5] This unique identifier is consistent across all major chemical databases and supplier catalogs.

Physical and Chemical Properties

A summary of key physical and chemical properties is presented below, offering a quick reference for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C8H16O3 | [1][4][5] |

| Molecular Weight | 160.21 g/mol | [1][5] |

| Appearance | Colorless to almost colorless clear liquid | [2][4] |

| Boiling Point | 127-128 °C at 12 mmHg | [6] |

| Density | 0.985 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.437 | [6] |

Experimental Protocols

While specific experimental protocols are highly dependent on the research context, a general procedure for the synthesis of Ethyl 6-hydroxyhexanoate has been reported.

Two-Step Synthesis from ε-Caprolactone:

A common laboratory-scale synthesis involves the hydrolysis of ε-caprolactone.[6] This method provides a straightforward route to the target compound. While the original sources do not provide a detailed step-by-step protocol, the general workflow can be inferred.

This two-step preparation is a notable method for producing Ethyl 6-hydroxyhexanoate.[6]

Applications in Research and Development

Ethyl 6-hydroxyhexanoate serves as a valuable building block in organic synthesis.

-

Prodrug Synthesis: It is suitable for the synthesis of model phenol carbonate ester prodrugs that possess fatty acid-like structures.[6]

-

Preparation of Alkyl Triflates: The compound can be used in the preparation of alkyl triflates, which are versatile reagents in organic chemistry.[6] Specifically, it can be used to synthesize ethyl 6-(trifluoromethylsulfonyloxy)hexanoate.[6]

-

Flavor and Fragrance: Its concentration in Bordeaux red wines has been evaluated, indicating its contribution to the sensory profile of certain products.[6]

-

Pharmaceutical and Polymer Intermediate: The related compound, ethyl 6-acetoxyhexanoate, is used as an intermediate in the synthesis of various pharmaceutical compounds and in the production of specialty polymers for coatings and adhesives.[7]

References

An In-depth Technical Guide to the Biological Activity of Short-Chain Hydroxy Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Short-chain hydroxy esters are a class of molecules gaining significant attention for their diverse biological activities and therapeutic potential. This guide provides a comprehensive overview of their core biological functions, focusing on their roles as signaling molecules that modulate critical cellular pathways. Particular emphasis is placed on beta-hydroxybutyrate (BHB), a key ketone body, with comparative insights into other short-chain hydroxy esters such as gamma-hydroxybutyrate (GHB) and alpha-hydroxy acids (AHAs). This document details their interactions with G-protein coupled receptors, their role as epigenetic modifiers through histone deacetylase (HDAC) inhibition, and their subsequent effects on gene expression, inflammation, and cellular metabolism. Included are detailed experimental protocols for key assays, quantitative data for comparative analysis, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction

Short-chain hydroxy esters are organic compounds characterized by a carboxylic acid ester and a hydroxyl group on a short aliphatic chain. Their structural simplicity belies a complex and multifaceted role in mammalian physiology. Beyond their classical role as metabolic intermediates, these molecules are now recognized as critical signaling molecules, influencing a wide array of cellular processes. This guide will delve into the biological activities of these compounds, with a primary focus on β-hydroxybutyrate (BHB), and will also explore the distinct activities of γ-hydroxybutyrate (GHB) and α-hydroxy acids (AHAs).

Key Biological Activities and Signaling Pathways

The biological effects of short-chain hydroxy esters are primarily mediated through two key mechanisms: activation of specific G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

G-Protein Coupled Receptor (GPCR) Activation

Short-chain hydroxy esters act as endogenous ligands for several GPCRs, initiating downstream signaling cascades that regulate various physiological responses.

Beta-hydroxybutyrate is a known agonist for GPR109A, a receptor primarily expressed in adipocytes and immune cells[1][2]. Activation of GPR109A by BHB in adipocytes leads to the inhibition of lipolysis, a negative feedback mechanism that reduces the production of ketone bodies. In immune cells, GPR109A activation has been linked to anti-inflammatory effects[3].

Signaling Pathway: GPR109A Activation by Beta-Hydroxybutyrate

Caption: GPR109A signaling cascade initiated by β-hydroxybutyrate.

Both BHB and other short-chain fatty acids can activate FFAR3 (GPR41) and to a lesser extent, FFAR2 (GPR43)[4][5]. These receptors are involved in regulating gut motility and hormone secretion, highlighting the role of these molecules in gut-brain communication.

Histone Deacetylase (HDAC) Inhibition

A pivotal discovery in the field was the identification of BHB as an endogenous inhibitor of class I and IIa histone deacetylases (HDACs)[6]. By inhibiting HDACs, BHB promotes histone hyperacetylation, leading to a more open chromatin structure and increased transcription of specific genes. This epigenetic modification underlies many of the observed effects of BHB on cellular stress resistance and metabolism. Butyrate, a related short-chain fatty acid, is a more potent HDAC inhibitor than BHB[7][8].

Logical Relationship: HDAC Inhibition and Gene Expression

Caption: Mechanism of BHB-mediated HDAC inhibition and its effect on gene expression.

Comparative Biological Activities

While structurally similar, different short-chain hydroxy esters exhibit distinct biological activities and potencies.

Beta-Hydroxybutyrate (BHB)

As the most abundant ketone body, BHB plays a central role in energy metabolism during periods of fasting or ketogenic diets[1]. Its signaling functions include neuroprotection, anti-inflammatory effects, and regulation of metabolic gene expression[1][9].

Gamma-Hydroxybutyrate (GHB)

GHB is a neurotransmitter and a central nervous system depressant. It acts as a weak agonist at the GABAB receptor and also has its own high-affinity GHB receptor[10][11][12]. Its signaling leads to sedative and anesthetic effects.

Alpha-Hydroxy Acids (AHAs)

AHAs, such as glycolic acid and lactic acid, are widely used in dermatology for their exfoliative properties[6]. They can improve skin texture and hydration and have been shown to influence collagen synthesis in fibroblasts[6].

The following tables summarize the quantitative data on the biological activities of these compounds.

Table 1: G-Protein Coupled Receptor Activation

| Compound | Receptor | Assay Type | EC50 | Reference |

| (dl)-3-Hydroxy-butyrate | human HCA2 (GPR109A) | GTPγS binding | 0.7 mM | [13] |

| (dl)-3-Hydroxy-butyrate | mouse HCA2 (GPR109A) | GTPγS binding | 0.8 mM | [13] |

| (d)-3-Hydroxy-butyrate | human HCA2 (GPR109A) | GTPγS binding | 1.6 mM | [13] |

| β-Hydroxybutyrate | bovine HCA2 | Calcium mobilization | 2.65 mM | [3] |

| Nicotinic Acid | bovine HCA2 | Calcium mobilization | 480 nM | [3] |

| Butyrate | human HCA2 (GPR109A) | GTPγS binding | 1.6 mM | [13] |

| Propionate | human GPR41 | Dynamic Mass Redistribution | pEC50 = 4.7 | [14] |

| Butyrate | human GPR41 | Dynamic Mass Redistribution | pEC50 = 4.7 | [14] |

| Acetate | human GPR43 | Dynamic Mass Redistribution | pEC50 = 4.5 | [14] |

| Propionate | human GPR43 | Dynamic Mass Redistribution | pEC50 = 4.5 | [14] |

Table 2: Histone Deacetylase (HDAC) Inhibition

| Compound | Cell Line / Enzyme | IC50 | Reference |

| Butyrate | HT-29 nuclear extract | 0.09 mM | [11] |

| Propionate | HT-29 nuclear extract | > 1 mM | [11] |

| Phenylbutyrate | HDAC1 | 0.62 mM | [6] |

| Valproic Acid | HDAC1 | 0.4 mM | [6] |

| SAHA (Vorinostat) | HDAC1 | 13 nM | [1] |

| SAHA (Vorinostat) | HDAC2 | 70 nM | [1] |

| SAHA (Vorinostat) | HDAC8 | 44 nM | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

GPR109A Activation Assay (Calcium Mobilization)

This protocol is adapted for measuring GPR109A activation in bovine neutrophils in response to agonists like BHB.

-

Cell Preparation: Isolate bovine neutrophils from fresh blood using density gradient centrifugation. Resuspend cells in a suitable buffer (e.g., HBSS) at a concentration of 1 x 107 cells/mL.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C for 30-60 minutes in the dark.

-

Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh buffer.

-

Assay:

-

Pipette the cell suspension into a 96-well black, clear-bottom plate.

-

Use a fluorescence plate reader to measure the baseline fluorescence (Excitation: ~485 nm, Emission: ~520 nm).

-

Add varying concentrations of the test compound (e.g., BHB, nicotinic acid) to the wells.

-

Immediately begin kinetic reading of fluorescence intensity for several minutes to capture the transient calcium influx.

-

-

Data Analysis: Calculate the change in fluorescence intensity over baseline for each concentration. Plot the data and fit to a dose-response curve to determine the EC50 value[3].

Cellular Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a cell-based assay to measure HDAC inhibition.

-

Cell Culture: Plate cells (e.g., HeLa or HT-29) in a 96-well plate and culture overnight.

-

Treatment: Treat the cells with various concentrations of the test compounds (e.g., butyrate, BHB) and a known HDAC inhibitor as a positive control (e.g., Trichostatin A) for a specified time (e.g., 6-24 hours).

-

Lysis and Substrate Addition: Lyse the cells using a lysis buffer containing a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Development: Add a developer solution containing a protease to cleave the deacetylated substrate, releasing the fluorophore.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader (Excitation: ~355 nm, Emission: ~460 nm).

-

Data Analysis: The fluorescence signal is inversely proportional to HDAC activity. Calculate the percentage of inhibition for each concentration and determine the IC50 value[12].

Quantification of Gene Expression by RT-qPCR

This protocol outlines the steps to quantify changes in gene expression in response to short-chain hydroxy ester treatment.

-

Cell Treatment: Culture cells (e.g., primary myocytes, hepatocytes) and treat with the desired concentration of the short-chain hydroxy ester (e.g., 5 mM βOHB) for a specific duration (e.g., 24 hours)[15].

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and appropriate primers.

-

qPCR:

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest and a reference gene (e.g., β-actin), and a fluorescent dye (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis: Use the comparative CT (ΔΔCT) method to calculate the relative fold change in gene expression of the target gene, normalized to the reference gene.

Experimental Workflow: Gene Expression Analysis by RT-qPCR

Caption: Workflow for analyzing gene expression changes using RT-qPCR.

Synthesis of Short-Chain Hydroxy Esters

The synthesis of short-chain hydroxy esters can be achieved through various chemical methods. A common approach for synthesizing resveratrol esters of short-chain fatty acids is the Steglich esterification[14]. For the synthesis of gamma-hydroxybutyrate (GHB), a common method involves the reaction of gamma-butyrolactone (GBL) with a strong base like sodium hydroxide[16][17].

Conclusion

Short-chain hydroxy esters represent a fascinating class of molecules with significant biological activities that extend far beyond their metabolic roles. Their ability to act as signaling molecules through GPCR activation and HDAC inhibition opens up numerous avenues for therapeutic intervention in a variety of diseases, including metabolic disorders, inflammatory conditions, and neurological diseases. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research and development in this promising field. A deeper understanding of the structure-activity relationships and the specific signaling pathways modulated by different short-chain hydroxy esters will be crucial for the design of novel and effective therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. US10398662B1 - GHB formulation and method for its manufacture - Google Patents [patents.google.com]

- 3. β-hydroxybutyrate and hydroxycarboxylic acid receptor 2 agonists activate the AKT, ERK and AMPK pathways, which are involved in bovine neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of short-chain fatty acids receptors, GPR41 and GPR43 on colonic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Short-Chain HDAC Inhibitors Differentially Affect Vertebrate Development and Neuronal Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro percutaneous absorption of alpha hydroxy acids in human skin | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Enhancing effect of alpha-hydroxyacids on "in vitro" permeation across the human skin of compounds with different lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Easy and convenient millimole‐scale synthesis of new, potential biomarkers for gamma‐hydroxybutyric acid (GHB) intake: Feasible for analytical laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How is GHB Made: Ingridients, Recipe for Production [addictionresource.com]

A Technical Guide to Chiral Building Blocks in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of chemical synthesis, particularly within drug discovery and development, the concept of chirality is of paramount importance. Chiral molecules, or enantiomers, are non-superimposable mirror images of each other, much like a pair of hands. While they share the same chemical formula and connectivity, their three-dimensional arrangement is distinct. This stereochemical difference is critical in biological systems, where receptors, enzymes, and other biomolecules are themselves chiral.[1] Consequently, enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1][2][3]

The tragic case of thalidomide in the 1950s and 1960s serves as a stark reminder of this principle. One enantiomer of thalidomide was an effective sedative, while its mirror image was a potent teratogen, causing severe birth defects.[1][4] This has led to stringent regulations from bodies like the U.S. Food and Drug Administration (FDA), which now mandate the characterization and synthesis of single-enantiomer drugs.[2][5] Today, more than half of all marketed drugs are chiral compounds, underscoring the need for robust methods to produce enantiomerically pure substances.[5]

Chiral building blocks are enantiomerically pure molecules used as starting materials for the synthesis of more complex chiral compounds.[6][7] Utilizing these blocks provides an efficient and predictable pathway to the desired stereoisomer, avoiding the need for difficult downstream separations of racemic mixtures. This guide provides a technical overview of the primary strategies for generating and utilizing these crucial synthetic intermediates.

Core Strategies for Accessing Enantiomerically Pure Compounds

There are three principal strategies for obtaining enantiomerically pure compounds: Chiral Pool Synthesis, Asymmetric Synthesis, and Resolution. The choice of strategy depends on factors such as the availability of starting materials, the complexity of the target molecule, and scalability requirements.

Chiral Pool Synthesis

Chiral pool synthesis is a straightforward approach that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[8][9][10] The inherent chirality of the starting material is carried through a series of chemical transformations to the final product. Common sources for the chiral pool include:

-

Amino Acids: L-proline, L-alanine, etc.

-

Carbohydrates: Glucose, tartaric acid, etc.

This method is highly efficient when the target molecule's stereochemistry and carbon skeleton are closely related to a known natural product.[10][11]

Asymmetric Synthesis

Asymmetric (or enantioselective) synthesis creates one or more new chiral centers in a substrate molecule, producing stereoisomeric products in unequal amounts.[8] This is achieved by using a chiral influence that lowers the activation energy for the formation of one enantiomer over the other.[8]

-

Asymmetric Catalysis: This is the most powerful and efficient method, employing a small amount of a chiral catalyst to generate large quantities of a chiral product.[8][13] The catalyst can be a transition metal complex with a chiral ligand (e.g., Noyori's BINAP-Ru catalysts) or a small organic molecule (organocatalysis).[8][14][15] These methods are often highly selective and suitable for industrial-scale synthesis due to low catalyst loadings.[8][15]

-

Chiral Auxiliaries: In this strategy, an achiral substrate is temporarily bonded to a chiral auxiliary.[12][16] The auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. A classic example is the use of Evans' oxazolidinone auxiliaries in aldol reactions.[10][15]

Resolution of Racemates

Resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, pure enantiomers.[17]

-

Kinetic Resolution: This method relies on the differential reaction rates of two enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.[13] A significant advantage of this method is the use of enzymes (enzymatic kinetic resolution), which often display extremely high selectivity under mild conditions.[18][19][20] However, the maximum theoretical yield for the recovered, unreacted enantiomer is 50%.[13]

Key Methodologies and Quantitative Comparison